4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1237747-13-5
VCID: VC11704751
InChI: InChI=1S/C17H17N3O3S/c1-21-13-7-10(8-14(22-2)16(13)23-3)11-9-12(20-17(18)19-11)15-5-4-6-24-15/h4-9H,1-3H3,(H2,18,19,20)
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CS3)N
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol

4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

CAS No.: 1237747-13-5

Cat. No.: VC11704751

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine - 1237747-13-5

Specification

CAS No. 1237747-13-5
Molecular Formula C17H17N3O3S
Molecular Weight 343.4 g/mol
IUPAC Name 4-thiophen-2-yl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C17H17N3O3S/c1-21-13-7-10(8-14(22-2)16(13)23-3)11-9-12(20-17(18)19-11)15-5-4-6-24-15/h4-9H,1-3H3,(H2,18,19,20)
Standard InChI Key PVSCWAYRKBKICP-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CS3)N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CS3)N

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Nomenclature

4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine belongs to the pyrimidine class of heterocyclic compounds, which are integral to nucleic acid biochemistry and drug design. The compound’s IUPAC name reflects its substitution pattern: a pyrimidine ring with an amine group at position 2, a thiophen-2-yl group at position 4, and a 3,4,5-trimethoxyphenyl group at position 6. Key identifiers include:

PropertyValue
CAS Number1237747-13-5
Molecular FormulaC₁₇H₁₇N₃O₃S
Molecular Weight343.4 g/mol
Exact Mass343.099 Da
Topological Polar Surface52.5 Ų
LogP (Octanol-Water)3.98

The thiophene moiety introduces sulfur-based aromaticity, potentially enhancing binding interactions with biological targets, while the 3,4,5-trimethoxyphenyl group contributes to lipophilicity and metabolic stability.

Synthesis and Structural Modification

Industrial-Scale Production Challenges

Scaling up synthesis requires optimizing parameters such as solvent choice (e.g., ethanol vs. DMF), catalyst loading, and reaction temperature. Continuous flow reactors could enhance yield and reproducibility while reducing waste.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s LogP value of 3.98 predicts moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Solubility may be improved through prodrug strategies or formulation with surfactants.

Thermal and Oxidative Stability

Pyrimidines generally exhibit thermal stability up to 200°C, but the methoxy groups may render the compound susceptible to oxidative degradation. Accelerated stability studies under varied pH and temperature conditions are needed to assess shelf-life.

Research Gaps and Future Directions

Despite its promising scaffold, empirical data on 4-(Thiophen-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are lacking. Critical next steps include:

  • In Vitro Bioactivity Screening:

    • Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549).

    • Assess COX-2/5-LOX inhibition in macrophage models.

  • ADMET Profiling:

    • Determine pharmacokinetic parameters (e.g., bioavailability, half-life).

    • Screen for hepatotoxicity and CYP450 interactions.

  • Structural Optimization:

    • Synthesize analogs with varied substituents to refine potency and selectivity.

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